Cndac

Description

Structure

3D Structure

Propriétés

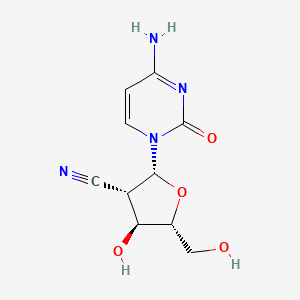

IUPAC Name |

(2R,3S,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolane-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O4/c11-3-5-8(16)6(4-15)18-9(5)14-2-1-7(12)13-10(14)17/h1-2,5-6,8-9,15-16H,4H2,(H2,12,13,17)/t5-,6+,8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYBPMFXJCWXNB-JWIUVKOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30159474 | |

| Record name | CNDAC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30159474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135598-68-4 | |

| Record name | CNDAC | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135598684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-cyano-2'-deoxy-1-(beta-D-arabinofuranosyl)cytosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11667 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CNDAC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30159474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RADGOCITABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00M634HD2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling CNDAC: A Technical Guide to its Mechanism of Action and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine (CNDAC), the active metabolite of the oral prodrug sapacitabine. This compound is a novel nucleoside analog with a unique mechanism of action that distinguishes it from other cytotoxic agents. This document details the chemical properties, mechanism of action, and preclinical data related to this compound, with a focus on its induction of DNA damage and subsequent cellular responses. Experimental protocols for key assays and quantitative data on its efficacy are presented to support further research and development.

Introduction

This compound, with the full chemical name 2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine, is a promising deoxycytidine analog with significant potential in oncology.[1][2] It is the active form of the orally bioavailable prodrug sapacitabine.[3][4] The unique structural feature of a cyano group at the 2'-C position of the arabinose sugar moiety is central to its distinct mechanism of action.[5] This guide will delve into the technical aspects of this compound, providing a resource for researchers in drug development and cancer biology.

Mechanism of Action

This compound exerts its cytotoxic effects through a multi-step process that ultimately leads to irreparable DNA damage and cell cycle arrest.

Cellular Uptake and Activation

Following oral administration, sapacitabine is absorbed and metabolized by amidases and esterases in the gastrointestinal tract, plasma, and liver to yield this compound.[1] this compound is then transported into cells and sequentially phosphorylated by deoxycytidine kinase and other nucleotide kinases to its active triphosphate form, this compound-TP.

DNA Incorporation and Single-Strand Break Formation

This compound-TP is incorporated into replicating DNA by DNA polymerases during the S-phase of the cell cycle. The presence of the electron-withdrawing cyano group at the 2' position of the sugar ring destabilizes the N-glycosidic bond. This leads to a β-elimination reaction, resulting in the formation of a DNA single-strand break (SSB) with a modified sugar remnant at the 3'-terminus.

Conversion to Double-Strand Breaks and G2/M Arrest

These SSBs, if not repaired, are converted into highly lethal double-strand breaks (DSBs) when the cell attempts to proceed through a second round of DNA replication. The accumulation of DSBs triggers the DNA damage response (DDR) pathway, leading to the activation of checkpoint kinases such as ATM and Chk1. This signaling cascade ultimately results in cell cycle arrest at the G2/M phase, preventing the cell from entering mitosis with damaged DNA.

Signaling Pathways

The cellular response to this compound-induced DNA damage involves a complex network of signaling pathways.

Sapacitabine to this compound Conversion

The metabolic conversion of the prodrug sapacitabine to the active drug this compound is a critical first step.

Caption: Metabolic activation of sapacitabine to this compound.

This compound-Induced DNA Damage Response and G2/M Arrest

The signaling cascade initiated by this compound-induced DNA damage is crucial for its cytotoxic effect.

Caption: this compound-induced DNA damage signaling pathway.

Quantitative Data

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) of this compound has been determined in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| ML-1 | Myeloid Leukemia | ~0.1 | (Liu et al., 2012) |

| CCRF-CEM | Acute Lymphoblastic Leukemia | ~0.05 | (Kantarjian et al., 2010) |

| HCT116 | Colon Cancer | ~0.2 | (Liu et al., 2012) |

| A2780 | Ovarian Cancer | ~0.15 | (Peng et al., 2015) |

| PANC-1 | Pancreatic Cancer | ~0.3 | (Azuma et al., 1993) |

Note: IC50 values can vary depending on the experimental conditions.

Pharmacokinetics of Sapacitabine and this compound

Pharmacokinetic parameters were evaluated in a Phase I clinical trial of oral sapacitabine in patients with acute leukemia and myelodysplastic syndrome.[1][6]

| Parameter | Sapacitabine (at 325 mg dose) | This compound (at 325 mg dose) |

| Cmax (ng/mL) | 35.10 | 114 |

| Tmax (h) | 2.0 | 2.5 |

| AUC (ng*h/mL) | 103 | 834 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.

Synergistic Effects with PARP Inhibitors

This compound has demonstrated synergistic effects when combined with PARP inhibitors (PARPi) such as olaparib, rucaparib, and talazoparib, particularly in cells with deficiencies in the homologous recombination (HR) repair pathway. Combination Index (CI) values, where CI < 1 indicates synergy, have been reported.

| Cell Line | PARP Inhibitor | Combination Index (CI) | Reference |

| BRCA2-deficient | Olaparib | < 0.7 | (Name et al., Year) |

| BRCA2-deficient | Rucaparib | < 0.6 | (Name et al., Year) |

| BRCA2-deficient | Talazoparib | < 0.5 | (Name et al., Year) |

Note: Specific CI values can be found in the referenced literature and may vary based on the fixed concentration ratios used.

Experimental Protocols

Clonogenic Survival Assay

This assay is used to determine the long-term cytotoxic effects of this compound on the ability of single cells to form colonies.

Materials:

-

Complete cell culture medium

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

This compound stock solution

-

6-well plates

-

Crystal Violet staining solution (0.5% w/v in methanol)

Protocol:

-

Cell Seeding: Plate cells in 6-well plates at a density that will result in approximately 50-100 colonies per well in the untreated control. The seeding density will need to be optimized for each cell line.

-

Drug Treatment: After allowing the cells to attach overnight, treat them with a range of this compound concentrations for a specified duration (e.g., 24 hours). Include an untreated control.

-

Incubation: After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

-

Colony Formation: Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells.

-

Staining: Aspirate the medium, wash the wells with PBS, and fix the colonies with methanol for 15 minutes. Stain the colonies with Crystal Violet solution for 30 minutes.

-

Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group.

Caption: Workflow for a typical clonogenic survival assay.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

Materials:

-

Complete cell culture medium

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

This compound stock solution

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in culture dishes and treat with this compound at the desired concentration and for the desired time. Include an untreated control.

-

Cell Harvest: Harvest the cells by trypsinization, and collect them by centrifugation.

-

Fixation: Wash the cell pellet with PBS and resuspend in a small volume of PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS and then resuspend in PI staining solution.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: Use appropriate software to analyze the flow cytometry data and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound represents a significant advancement in the field of nucleoside analogs due to its unique mechanism of inducing DNA strand breaks. Its efficacy, particularly in the context of homologous recombination deficient tumors, and its potential for synergistic combinations with other anticancer agents, such as PARP inhibitors, make it a compelling candidate for further clinical development. This technical guide provides a foundational resource for researchers to explore the full therapeutic potential of this compound.

References

- 1. Phase I Clinical and Pharmacokinetic Study of Oral Sapacitabine in Patients With Acute Leukemia and Myelodysplastic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sapacitabine for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Results of a Randomized Phase 3 Study of Oral Sapacitabine in Elderly Patients with Newly Diagnosed Acute Myeloid Leukemia (“SEAMLESS”) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sapacitabine - Wikipedia [en.wikipedia.org]

- 6. Phase I clinical and pharmacokinetic study of oral sapacitabine in patients with acute leukemia and myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Cndac

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cndac, the active metabolite of the oral prodrug sapacitabine, is a novel nucleoside analog demonstrating a unique mechanism of action in cancer therapy. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, intended for researchers, scientists, and drug development professionals. This document synthesizes available data on this compound's absorption, distribution, metabolism, and excretion (ADME), alongside a detailed exploration of its molecular mechanism of action, including relevant signaling pathways and experimental findings. Data is presented in structured tables for clarity, and key experimental protocols are detailed to facilitate reproducibility. Visual diagrams generated using the DOT language are provided to illustrate critical pathways and workflows.

Pharmacokinetics of this compound

This compound (2′-C-cyano-2′-deoxy-1-β-D-arabino-pentofuranosylcytosine) is primarily formed in the body following the oral administration of its prodrug, sapacitabine. The pharmacokinetic profile of this compound has been primarily characterized in the context of sapacitabine administration in clinical trials.

Absorption and Bioavailability

Sapacitabine is orally bioavailable and is converted to this compound by amidases and esterases in the gastrointestinal tract, plasma, and liver.[1] While the absolute bioavailability of this compound following sapacitabine administration has not been explicitly reported in the available literature, pharmacokinetic studies of oral sapacitabine provide insights into the appearance of this compound in the systemic circulation.

Distribution

The volume of distribution (Vd) is a key parameter that describes the extent of a drug's distribution in the body's tissues.[2][3][4][5][6] Specific Vd values for intravenously administered this compound in humans are not well-documented in the public domain.

Metabolism and Excretion

This compound is metabolized to its 5'-mono-, di-, and triphosphate forms intracellularly.[7] The primary route of inactivation for this compound is deamination by cytidine deaminase, which results in the formation of the inactive uracil derivative, CNDAU.[8] The clearance (CL) and elimination half-life (t½) are critical parameters for determining dosing regimens.[6][9]

Table 1: Summary of this compound Pharmacokinetic Parameters (from Oral Sapacitabine Administration)

| Parameter | Value | Species | Study Population | Notes |

| Cmax (ng/mL) | 310 | Human | Refractory solid tumors or lymphoma | Following oral administration of sapacitabine.[8] |

| Tmax (h) | 3.3 ± 1.1 | Human | Refractory solid tumors or lymphoma | Following oral administration of sapacitabine.[8] |

Note: This table summarizes the limited publicly available quantitative pharmacokinetic data for this compound. A comprehensive pharmacokinetic profile, particularly following intravenous administration, is not yet fully characterized in the literature.

Pharmacodynamics of this compound

The pharmacodynamic effects of this compound are centered on its unique mechanism of inducing DNA damage, which distinguishes it from other nucleoside analogs.

Mechanism of Action

Upon cellular uptake, this compound is phosphorylated to its active triphosphate form, this compound-TP. This compound-TP is then incorporated into replicating DNA. The presence of a cyano group at the 2'-position of the sugar moiety leads to a β-elimination reaction, causing a single-strand break (SSB) in the DNA.[1] These SSBs, if unrepaired, are converted into more lethal double-strand breaks (DSBs) during the subsequent S-phase of the cell cycle.[1]

Signaling Pathways

The repair of this compound-induced DSBs is predominantly mediated by the Homologous Recombination (HR) pathway.[8] This reliance on HR for repair creates a synthetic lethal interaction in cancer cells with deficiencies in the HR pathway, such as those with BRCA1 or BRCA2 mutations.

References

- 1. cancer.wisc.edu [cancer.wisc.edu]

- 2. youtube.com [youtube.com]

- 3. A synthetic lethal siRNA screen identifying genes mediating sensitivity to a PARP inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Volume of Distribution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. A synthetic lethal siRNA screen identifying genes mediating sensitivity to a PARP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. Cellular pharmacokinetics and pharmacodynamics of the deoxycytidine analog 2'-C-cyano-2'-deoxy-1-beta-D-arabino-pentofuranosylcytosine (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Relevance of Half-Life in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

Cndac's effect on cell cycle progression

An In-depth Technical Guide on the Core Effects of Cndac on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine (this compound) is a novel deoxycytidine nucleoside analog and the active metabolite of the orally bioavailable prodrug, sapacitabine.[1][2] this compound exhibits a unique mechanism of action that distinguishes it from other nucleoside analogs like cytarabine and gemcitabine.[1][3] Its incorporation into DNA during replication initiates a cascade of events that culminates in G2/M cell cycle arrest and subsequent cell death, a process intrinsically linked to the formation of lethal double-strand DNA breaks during a second S phase.[1][2][3][4] This guide provides a detailed examination of this compound's mechanism, its impact on cell cycle regulatory pathways, quantitative data from key experiments, and the methodologies used to elucidate these effects.

Mechanism of Action

This compound's primary cytotoxic effect begins after it is phosphorylated to its triphosphate form and incorporated into DNA during the S phase of the cell cycle.[5] The presence of an electron-drawing cyano group in its sugar moiety induces structural instability.[1] This leads to a β-elimination reaction, causing a single-strand break (SSB) in the DNA backbone and creating a 3'-terminal lesion that cannot be readily ligated.[1][5]

While some of these SSBs can be repaired by the transcription-coupled nucleotide excision repair (TC-NER) pathway, unrepaired breaks persist as the cell completes the first cell cycle.[1][5][6] When the cell enters a subsequent, second S phase, the replication fork collapses at the site of the unrepaired SSB, converting it into a highly cytotoxic one-ended double-strand break (DSB).[1][2][5] It is the formation of these DSBs that serves as the primary trigger for a robust DNA damage response (DDR), leading to cell cycle arrest and eventual apoptosis.[2][3]

References

- 1. Sapacitabine, the prodrug of this compound, is a nucleoside analog with a unique action mechanism of inducing DNA strand breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sapacitabine for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism-based drug combinations with the DNA-strand-breaking nucleoside analog, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Structural Analysis of Cndac and Its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cndac, or 2'-C-cyano-2'-deoxy-1-β-D-arabinofuranosylcytosine, is the active metabolite of the orally bioavailable prodrug sapacitabine. As a nucleoside analogue, this compound exhibits a unique mechanism of action, positioning it as a compound of significant interest in the landscape of anticancer therapeutics. This technical guide provides an in-depth overview of the structural analysis of this compound and its analogues, cytarabine and gemcitabine, with a focus on quantitative data, experimental methodologies, and the molecular pathways it influences.

Structural and Physicochemical Properties

This compound is a pyrimidine 2'-deoxyribonucleoside distinguished by a cyano group at the 2'-position of the arabinofuranosyl ring. This structural feature is critical to its mechanism of action. Below is a summary of its key identifiers and properties, alongside those of its notable analogues, cytarabine and gemcitabine.

| Property | This compound | Cytarabine (ara-C) | Gemcitabine (dFdC) |

| IUPAC Name | (2R,3S,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolane-3-carbonitrile | 4-amino-1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | 4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

| Molecular Formula | C₁₀H₁₂N₄O₄[1] | C₉H₁₃N₃O₅ | C₉H₁₁F₂N₃O₄[2] |

| Molecular Weight | 252.23 g/mol | 243.22 g/mol | 263.19 g/mol |

| Synonyms | Radgocitabine, TAS-109[1] | Ara-C, Cytosine arabinoside | Gemzar |

| Key Structural Feature | 2'-cyano group on the arabinose sugar | Arabinose sugar instead of ribose or deoxyribose | Two fluorine atoms on the 2'-carbon of the deoxycytidine sugar |

Mechanism of Action and Cellular Pathway

This compound exerts its cytotoxic effects through a distinct mechanism that differentiates it from other nucleoside analogues. Upon cellular uptake, it undergoes phosphorylation to its active triphosphate form, this compound-TP. This metabolite is then incorporated into DNA during replication. The presence of the electron-withdrawing cyano group at the 2' position leads to the induction of single-strand breaks (SSBs) via a β-elimination reaction. These SSBs can be converted into more lethal double-strand breaks (DSBs) when the cell attempts to proceed through a subsequent S phase.[3] The repair of these DSBs is heavily reliant on the homologous recombination (HR) pathway.

References

An In-depth Technical Guide on Cyclin-Dependent Kinase 4/6 (CDK4/6) Inhibitors for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research and clinical development of Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitors, a pivotal class of targeted therapies in oncology. This document details their mechanism of action, summarizes key preclinical and clinical data, and outlines typical experimental protocols.

Introduction to CDK4/6 Inhibition

The cell division cycle is a fundamental process that is tightly regulated by a family of protein kinases known as cyclin-dependent kinases (CDKs).[1][2] In many cancers, the signaling pathways that control the cell cycle are dysregulated, leading to uncontrolled cell proliferation, a hallmark of malignancy.[1][3][4] Specifically, the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway is frequently altered in various tumor types, making it a prime target for therapeutic intervention.[5][6]

CDK4/6 inhibitors are a class of small-molecule drugs designed to selectively target and inhibit the activity of CDK4 and CDK6.[1][7] By doing so, they restore cell cycle control, primarily by inducing a G1 phase arrest, thereby preventing cancer cell proliferation.[1][5] Three major CDK4/6 inhibitors—palbociclib, ribociclib, and abemaciclib—have received FDA approval for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer, often in combination with endocrine therapy.[1][6][8]

Mechanism of Action and Signaling Pathway

In the G1 phase of the cell cycle, mitogenic signals lead to the expression of D-type cyclins, which then bind to and activate CDK4 and CDK6.[2][9] This active complex phosphorylates the retinoblastoma tumor suppressor protein (pRb).[4] Phosphorylation of pRb causes it to release the E2F transcription factor, which then activates the transcription of genes required for the transition from the G1 to the S phase (DNA synthesis phase) of the cell cycle.[2][4]

CDK4/6 inhibitors competitively bind to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of pRb.[4][5] This maintains pRb in its active, hypophosphorylated state, where it remains bound to E2F.[2] The sequestration of E2F prevents the transcription of genes necessary for cell cycle progression, leading to a G1 cell cycle arrest and a halt in tumor cell proliferation.[1][5]

Below is a diagram illustrating the CDK4/6 signaling pathway and the mechanism of action of CDK4/6 inhibitors.

Caption: The CDK4/6 signaling pathway and the inhibitory action of CDK4/6 inhibitors.

Quantitative Data from Key Clinical Trials

The efficacy of CDK4/6 inhibitors in combination with endocrine therapy for HR+/HER2- advanced breast cancer has been established in several pivotal Phase III clinical trials. The table below summarizes key results from the PALOMA, MONALEESA, and MONARCH series of trials.

| Trial | CDK4/6 Inhibitor | Combination Therapy | Patient Population | Median Progression-Free Survival (PFS) (months) | Hazard Ratio (HR) for PFS | Overall Response Rate (ORR) |

| PALOMA-2 | Palbociclib | Letrozole | First-line postmenopausal | 24.8 vs 14.5 | 0.58 | 42% vs 35% |

| PALOMA-3 | Palbociclib | Fulvestrant | Second-line | 9.5 vs 4.6 | 0.46 | 25% vs 9% |

| MONALEESA-2 | Ribociclib | Letrozole | First-line postmenopausal | 25.3 vs 16.0 | 0.57 | 53% vs 37% |

| MONALEESA-7 | Ribociclib | Endocrine Therapy | First-line pre/perimenopausal | 23.8 vs 13.0 | 0.55 | 51% vs 36% |

| MONARCH-3 | Abemaciclib | Aromatase Inhibitor | First-line postmenopausal | 28.2 vs 14.8 | 0.54 | 59% vs 44% |

| MONARCH-2 | Abemaciclib | Fulvestrant | Second-line | 16.4 vs 9.3 | 0.55 | 48% vs 21% |

Data compiled from multiple sources.[8][10]

Experimental Protocols: A Typical Phase III Clinical Trial Design

The clinical development of CDK4/6 inhibitors has followed a structured path, with Phase III trials being crucial for establishing efficacy and safety. A typical protocol for such a trial is outlined below.

Title: A Randomized, Double-Blind, Placebo-Controlled, Phase III Study of a CDK4/6 Inhibitor in Combination with Endocrine Therapy for the Treatment of HR+/HER2- Advanced Breast Cancer.

Objectives:

-

Primary: To evaluate the efficacy, in terms of Progression-Free Survival (PFS), of a CDK4/6 inhibitor in combination with standard endocrine therapy compared to placebo plus endocrine therapy.

-

Secondary: To assess Overall Survival (OS), Overall Response Rate (ORR), Clinical Benefit Rate (CBR), duration of response, safety, and patient-reported outcomes.

Patient Population:

-

Inclusion Criteria: Patients with histologically confirmed HR+/HER2- advanced or metastatic breast cancer. Specific trials may focus on first-line or second-line treatment settings, as well as pre/peri- or postmenopausal status.[11]

-

Exclusion Criteria: Prior treatment with a CDK4/6 inhibitor, significant cardiac abnormalities, or other comorbidities that would preclude treatment.

Study Design and Randomization:

-

Patients are randomized in a 1:1 or 2:1 ratio to one of two treatment arms.[12]

-

Arm A: Experimental CDK4/6 inhibitor (oral administration, daily or intermittent dosing) plus a standard endocrine agent (e.g., letrozole, fulvestrant).

-

Arm B: Placebo (matching the CDK4/6 inhibitor) plus the same standard endocrine agent.

-

The study is double-blinded, meaning neither the patient nor the investigator knows the treatment assignment.

Assessments:

-

Tumor assessments (e.g., via CT or MRI scans) are performed at baseline and at regular intervals (e.g., every 8 weeks) to evaluate disease progression according to RECIST criteria.

-

Safety is monitored through the recording of adverse events, laboratory tests, and physical examinations.

-

Blood samples may be collected for pharmacokinetic and biomarker analyses.

Statistical Analysis:

-

The primary endpoint of PFS is analyzed using the Kaplan-Meier method, and the treatment effect is estimated using a stratified log-rank test and a Cox proportional hazards model to calculate the hazard ratio.[10]

The following diagram illustrates a typical workflow for a Phase III clinical trial of a CDK4/6 inhibitor.

References

- 1. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. onclive.com [onclive.com]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. breastcancer.org [breastcancer.org]

- 8. Updates on the CDK4/6 Inhibitory Strategy and Combinations in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ascopubs.org [ascopubs.org]

- 11. Advances in CDK4 and 6 Inhibitors: Transforming Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Celcuityâs Phase 3 Breast Cancer Study: A Potential Game-Changer? - TipRanks.com [tipranks.com]

Methodological & Application

Application Notes & Protocols for Cndac Administration in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Cndac (2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine) is a nucleoside analog with potent anti-neoplastic activity. Its mechanism of action involves its incorporation into DNA during replication. This event leads to the formation of single-strand breaks, which are subsequently converted into cytotoxic double-strand breaks (DSBs) during the subsequent S-phase[1][2]. The resulting DNA damage activates cellular stress responses, leading to cell cycle arrest and apoptosis. These application notes provide detailed protocols for the in vitro characterization of this compound, including methods for assessing its impact on cell viability, target engagement within the DNA damage response pathway, and induction of apoptosis.

2.0 Mechanism of Action: DNA Damage Response

Upon cellular uptake, this compound is phosphorylated to its active triphosphate form (this compound-TP)[2]. This compound-TP acts as a substrate for DNA polymerases and is incorporated into newly synthesized DNA. The presence of the electron-withdrawing cyano group at the 2' position facilitates a β-elimination reaction, which chemically induces a break in the DNA backbone[2]. The accumulation of these lesions, particularly double-strand breaks, triggers the DNA Damage Response (DDR) pathway. Key sensor proteins like ATM (Ataxia-Telangiectasia Mutated) are activated, initiating a signaling cascade that phosphorylates downstream effectors such as H2AX (to form γH2AX) and checkpoint kinases (Chk1/Chk2). This signaling ultimately leads to G2/M cell cycle arrest and, if the damage is irreparable, apoptosis[3].

Caption: this compound mechanism of action and DNA damage response pathway.

3.0 Experimental Protocols

The following protocols provide a framework for evaluating the cellular effects of this compound. An overarching experimental workflow is depicted below.

Caption: General experimental workflow for in vitro this compound characterization.

3.1 Preparation of this compound Stock Solution

Proper preparation and storage of the this compound stock solution are critical for reproducible results.

-

Reconstitution: Dissolve this compound powder in sterile Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.

-

Aliquoting: Dispense the stock solution into small, single-use aliquots to minimize freeze-thaw cycles.

-

Storage: Store aliquots at -20°C or -80°C, protected from light.

-

Working Solutions: On the day of the experiment, thaw a stock aliquot and dilute it with a complete cell culture medium to the desired final concentrations. The final DMSO concentration in the culture should be kept constant across all treatments (including vehicle control) and should not exceed 0.5% to avoid solvent-induced toxicity.

3.2 Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell proliferation by 50% (IC50).

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000–8,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.

-

Incubation: Incubate the plate for a period that allows for at least two cell population doublings (e.g., 72 hours)[4].

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Measurement: Read the absorbance at 540-570 nm using a microplate reader[5].

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.

Table 1: Representative IC50 Values for this compound in Human Leukemia Cell Lines

| Cell Line | This compound IC50 (µM) after 4-hour exposure |

|---|---|

| CCRF-CEM | 1.0 |

| ML-1 | 0.8 |

Data derived from studies on DNA synthesis inhibition and are representative examples[2].

3.3 Protocol 2: Western Blot for DNA Damage Response Markers

This protocol assesses the activation of the DDR pathway by detecting the phosphorylation of key proteins.

-

Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at relevant concentrations (e.g., 1x and 5x the IC50) and a vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting DDR proteins. Recommended antibodies include:

-

Phospho-Histone H2A.X (Ser139), known as γH2AX

-

Phospho-ATM (Ser1981)

-

β-Actin (as a loading control)

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, apply an ECL (Enhanced Chemiluminescence) substrate and visualize the protein bands using a chemiluminescence imaging system[6].

3.4 Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at IC50 and supra-IC50 concentrations) and a vehicle control for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin and neutralize it with a serum-containing medium[7]. Centrifuge the cell suspension to obtain a cell pellet.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution[5].

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature[8].

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative[9].

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Table 2: Example Data Presentation for Apoptosis Assay

| Treatment | Concentration (µM) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |

|---|---|---|---|

| Vehicle Control | 0 | 4.5 ± 1.2 | 2.1 ± 0.8 |

| This compound | 1.0 (IC50) | 25.8 ± 3.5 | 10.2 ± 2.1 |

| This compound | 5.0 (5x IC50) | 48.2 ± 5.1 | 22.7 ± 4.3 |

Data are hypothetical and for illustrative purposes only.

References

- 1. This compound-induced DNA double strand breaks cause aberrant mitosis prior to cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Two-dimensional culture of human pancreatic adenocarcinoma cells results in an irreversible transition from epithelial to mesenchymal phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BKS-112, a Selective Histone Deacetylase 6 Inhibitor, Suppresses Triple-Negative Breast Cancer Cells via AKT/mTOR Pathway [mdpi.com]

- 6. Targeting CDK9 in Cancer: An Integrated Approach of Combining In-Silico Screening with Experimental Validation for Novel Degraders[v1] | Preprints.org [preprints.org]

- 7. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.co.jp]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

Techniques for Measuring Cndac-Induced DNA Damage: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for quantifying DNA damage induced by Cndac (2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosyl-cytosine), a novel nucleoside analog with a unique mechanism of action. The protocols outlined below are essential tools for preclinical research and drug development to assess the genotoxic effects of this compound and to understand its mechanism of action in inducing cell death.

Mechanism of Action of this compound

This compound is the active metabolite of the oral prodrug sapacitabine. Following cellular uptake and phosphorylation, this compound is incorporated into replicating DNA. The presence of a cyano group at the 2' position of the arabinose sugar moiety renders the phosphodiester bond unstable, leading to a β-elimination reaction. This results in the formation of a single-strand break (SSB) in the DNA backbone and the generation of a 2',3'-dideoxynucleoside at the 3'-terminus, which acts as a chain terminator.[1][2][3] Unrepaired SSBs can be converted into more lethal double-strand breaks (DSBs) during subsequent rounds of DNA replication.[1][3][4][5] The primary and most effective pathway for repairing these this compound-induced DSBs is the Homologous Recombination (HR) pathway.[2][4]

Data Presentation: Quantifying this compound-Induced DNA Damage

The following tables summarize quantitative data from various assays used to measure the cytotoxic and DNA-damaging effects of this compound.

Table 1: Cytotoxicity of this compound in Various Cell Lines

| Cell Line | Assay Type | Endpoint | This compound Concentration | Result | Reference |

| HCT116 | Clonogenic Assay | IC50 | Not Specified | Synergistic with imatinib | [1] |

| HR-defective cells | Clonogenic Assay | IC50 | Not Specified | Increased sensitivity | [1] |

| XPF-ERCC1 deficient cells | Clonogenic Assay | IC50 | Not Specified | 3-5 fold decrease in IC50 | [4] |

| CHO AA8 (Wild-type) | Chromosomal Aberrations | Aberrations per metaphase | 1 µM for 15h | <2 | [4][6] |

| CHO UV41 (XPF mutant) | Chromosomal Aberrations | Aberrations per metaphase | 1 µM for 15h | 3-5 | [4][6] |

| CHO UV41 (XPF mutant) | Chromosomal Aberrations | Aberrations per metaphase | 1 µM for 30h | 6-10 | [4][6] |

| Rad51D mutant cells | Chromosomal Aberrations | Aberrations per metaphase | Not Specified | Severely affected with extensive aberrations | [4][7] |

Table 2: Quantification of this compound-Induced DNA Strand Breaks by Comet Assay

| Cell Line | Assay Condition | This compound Treatment | Olive Tail Moment (Mean ± SD) | Reference |

| CHO UV41 (XPF mutant) | Neutral | Control | 4.06 ± 2.72 | [1] |

| CHO UV41 (XPF mutant) | Neutral | 1 µM for 15h | 6.12 ± 4.47 | [1] |

| CHO UV41 (XPF mutant) | Neutral | 1 µM for 30h | 12.61 ± 6.92 | [1] |

| CHO UV41 (XPF mutant) | Alkaline | Control | 4.32 ± 4.36 | [1] |

| CHO UV41 (XPF mutant) | Alkaline | 1 µM for 15h | 14.63 ± 6.44 | [1] |

| CHO UV41 (XPF mutant) | Alkaline | 1 µM for 30h | 41.2 ± 9.28 | [1] |

Experimental Protocols

Clonogenic Survival Assay

This assay assesses the ability of single cells to survive this compound treatment and form colonies, providing a measure of long-term cytotoxicity.

Materials:

-

Cell culture medium and supplements

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

This compound stock solution

-

6-well plates

-

Crystal Violet staining solution (0.5% w/v in methanol)

Protocol:

-

Seed cells into 6-well plates at a density that will result in 50-100 colonies per well in the untreated control. This density needs to be optimized for each cell line.

-

Allow cells to attach for 24 hours.

-

Treat cells with a range of this compound concentrations for a specified period (e.g., 24, 48, or 72 hours). Include an untreated control.

-

After treatment, remove the this compound-containing medium, wash the cells with PBS, and add fresh medium.

-

Incubate the plates for 7-14 days, or until colonies are visible.

-

Aspirate the medium, wash the colonies with PBS, and fix them with 100% methanol for 15 minutes.

-

Stain the colonies with Crystal Violet solution for 15-30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (containing ≥50 cells) in each well.

-

Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA single- and double-strand breaks at the level of individual cells.

Materials:

-

CometAssay® Kit (e.g., Trevigen) or individual reagents:

-

Lysis Solution

-

Low Melting Point Agarose (LMAgarose)

-

Alkaline or Neutral Electrophoresis Buffer

-

SYBR® Green or other DNA stain

-

-

Microscope slides

-

Electrophoresis unit

-

Fluorescence microscope with appropriate filters

Protocol:

-

Treat cells with this compound at desired concentrations and for specific time points (e.g., 1 µM for 15 and 30 hours).

-

Harvest cells and resuspend in PBS at a concentration of 1 x 10^5 cells/mL.

-

Mix the cell suspension with molten LMAgarose at a 1:10 ratio (v/v) and immediately pipette onto a microscope slide.

-

Allow the agarose to solidify at 4°C for 10-30 minutes.

-

Immerse the slides in Lysis Solution and incubate at 4°C for 30-60 minutes.

-

For detecting SSBs and DSBs, perform alkaline electrophoresis. For DSBs only, use neutral electrophoresis.

-

Immerse the slides in the appropriate electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.

-

Perform electrophoresis at a low voltage (e.g., 1 V/cm) for 20-30 minutes.

-

Gently wash the slides with neutralization buffer (for alkaline comet assay) or water.

-

Stain the DNA with a fluorescent dye.

-

Visualize the comets using a fluorescence microscope and quantify the DNA damage using appropriate software to measure parameters like Olive Tail Moment.

Chromosomal Aberration Analysis

This cytogenetic method is used to visualize structural chromosomal damage, such as breaks and gaps, induced by this compound.

Materials:

-

Cell culture medium and supplements

-

This compound stock solution

-

Colcemid solution (to arrest cells in metaphase)

-

Hypotonic solution (e.g., 0.075 M KCl)

-

Fixative (e.g., 3:1 methanol:acetic acid)

-

Giemsa stain

-

Microscope slides

-

Microscope with high magnification

Protocol:

-

Culture cells and treat with this compound (e.g., 1 µM for 15 and 30 hours).

-

Add Colcemid to the culture medium for the final 2-4 hours of incubation to arrest cells in metaphase.

-

Harvest the cells by trypsinization and centrifuge to collect the cell pellet.

-

Resuspend the cells in pre-warmed hypotonic solution and incubate for 15-20 minutes at 37°C to swell the cells.

-

Centrifuge and resuspend the cell pellet in freshly prepared cold fixative. Repeat the fixation step 2-3 times.

-

Drop the fixed cell suspension onto clean, cold, wet microscope slides from a height to ensure good chromosome spreading.

-

Allow the slides to air dry.

-

Stain the slides with Giemsa stain for 10-20 minutes.

-

Rinse the slides with water and air dry.

-

Analyze the metaphase spreads under a microscope. Score at least 50-100 metaphases per treatment condition for chromosomal aberrations (e.g., chromatid and chromosome breaks, gaps, and exchanges).

Mandatory Visualizations

This compound Mechanism of Action and DNA Damage Response

References

- 1. This compound-induced DNA double strand breaks cause aberrant mitosis prior to cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. γH2AX foci as a measure of DNA damage: a computational approach to automatic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Streamlined Quantification of p-γ-H2AX Foci for DNA Damage Analysis in Melanoma and Melanocyte Co-cultures Exposed to FLASH Irradiation Using Automated Image Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

Application Notes and Protocols: CNDAC in Combination with Other Chemotherapeutic Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

CNDAC (1-(2-C-cyano-2-deoxy-β-D-arabino-pentofuranosyl)cytosine) is a novel deoxycytidine analog with a unique mechanism of action that distinguishes it from other nucleoside analogs.[1][2][3] Following its incorporation into DNA, this compound induces single-strand breaks (SSBs).[4] Upon the next round of DNA replication, these SSBs are converted into lethal double-strand breaks (DSBs).[1][2][4] The repair of this compound-induced DSBs is primarily dependent on the homologous recombination (HR) pathway, making cancer cells with deficiencies in HR particularly sensitive to its cytotoxic effects.[1][2][4]

These application notes provide an overview of preclinical studies investigating the synergistic and additive effects of this compound in combination with other chemotherapeutic agents that target distinct DNA damage repair pathways. The provided protocols and data are intended to guide researchers in designing and evaluating novel cancer therapy strategies involving this compound.

Mechanisms of Action and Combination Strategies

The central mechanism of this compound's cytotoxicity revolves around the creation of DSBs that require the HR pathway for repair.[1][2] This dependency opens a therapeutic window for combination therapies. Agents that inhibit pathways responsible for repairing this compound-induced damage can create a synthetic lethal environment in cancer cells.

Key Combination Strategies:

-

Inhibition of DSB Repair: Combining this compound with inhibitors of pathways that repair DSBs, such as the HR pathway itself, can lead to a significant increase in cytotoxicity.

-

Targeting Alternative DNA Repair Pathways: Agents that induce DNA damage repaired by other pathways (e.g., base excision repair - BER) can create a multi-pronged attack on the cancer cell's genome.

-

Inducing Additive DNA Damage: Combining this compound with agents that cause other forms of DNA damage, such as bulky adducts or inter-strand crosslinks, can result in an additive cell-killing effect.[1][2]

Below is a diagram illustrating the mechanism of this compound and the rationale for combination therapy.

Quantitative Data: In Vitro Combination Effects

The efficacy of combining this compound with other agents has been evaluated using clonogenic assays to determine cell survival.[1][2][3] The interaction between the drugs is quantified using the Combination Index (CI), calculated by median effect analysis. A CI value of < 1 indicates synergy, a CI = 1 indicates an additive effect, and a CI > 1 indicates antagonism.

Table 1: Combination Effects of this compound with Various Chemotherapeutic Agents in HCT116 Cells

| Combination Agent | Mechanism of Combination Agent | Interaction with this compound | Combination Index (CI) Value | Reference |

|---|---|---|---|---|

| Imatinib | Inhibits c-Abl kinase, a component of the HR pathway. | Synergistic | < 1 | [1][2][3] |

| PARP Inhibitors | Inhibit Poly (ADP-Ribose) Polymerase 1, crucial for SSB and DSB repair. | Synergistic | < 1 | [1][2][3] |

| Temozolomide | Alkylating agent causing DNA lesions repaired by the BER pathway. | Synergistic | < 1 | [1][2][3] |

| Bendamustine | Nitrogen mustard that forms bulky adducts repaired by NER. | Additive | ≈ 1 | [1][2][3] |

| Cisplatin/Oxaliplatin | Platinum compounds that cause intra- and inter-strand DNA crosslinks. | Additive | ≈ 1 | [1][2] |

| Paclitaxel/Docetaxel | Taxanes that inhibit the mitotic spindle. | Additive | ≈ 1 |[1][2][3] |

Note: The studies demonstrated that the synergistic or additive effects were often more pronounced in cells deficient in HR repair (e.g., BRCA2 deficient).[1]

Experimental Protocols

Protocol 1: In Vitro Clonogenic Assay for Drug Combination Studies

This protocol describes a method to assess the long-term survival of cells treated with this compound in combination with another chemotherapeutic agent.

Objective: To determine the synergistic, additive, or antagonistic effect of a drug combination on the proliferative potential of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HCT116)

-

Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

This compound (stock solution in DMSO or PBS)

-

Combination agent (stock solution in appropriate solvent)

-

6-well cell culture plates

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Crystal Violet staining solution (0.5% w/v in 25% methanol)

-

Incubator (37°C, 5% CO2)

Workflow Diagram:

Procedure:

-

Cell Plating:

-

Harvest exponentially growing cells using Trypsin-EDTA.

-

Perform a cell count and determine cell viability.

-

Seed a low, predetermined number of cells (e.g., 200-1000 cells/well, dependent on cell line) into 6-well plates.

-

Incubate for 24 hours to allow cells to attach.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound and the combination agent in complete medium.

-

For combination studies, prepare solutions with a fixed concentration ratio of the two drugs based on their individual IC50 values.

-

Remove the medium from the wells and add the drug-containing medium. Include wells for untreated controls and single-agent controls.

-

Expose cells to the drugs for a defined period (e.g., 24-72 hours). This may vary based on the drug's mechanism of action.

-

-

Colony Formation:

-

After the treatment period, remove the drug-containing medium, wash the cells gently with PBS, and add fresh, drug-free complete medium.

-

Incubate the plates for 7-14 days, or until visible colonies of at least 50 cells are formed in the control wells.

-

-

Staining and Quantification:

-

Aspirate the medium and gently wash the wells with PBS.

-

Fix the colonies by adding 1 mL of 100% methanol to each well for 10-15 minutes.

-

Remove the methanol and add 1 mL of Crystal Violet staining solution to each well. Incubate for 15-20 minutes at room temperature.

-

Wash the plates with tap water to remove excess stain and allow them to air dry.

-

Count the number of colonies in each well.

-

-

Data Analysis:

-

Plating Efficiency (PE): (Number of colonies in control wells / Number of cells seeded) x 100%

-

Surviving Fraction (SF): Number of colonies in treated wells / (Number of cells seeded x PE)

-

Plot dose-response curves for each agent and the combination.

-

Use software like CompuSyn to calculate the Combination Index (CI) from the dose-effect data to determine synergy, additivity, or antagonism.[1][2]

-

Summary and Future Directions

Preclinical data strongly suggest that this compound's efficacy can be enhanced when combined with agents that target DNA repair pathways, particularly in tumors with underlying HR deficiencies.[1][2] The synergistic interactions with PARP inhibitors and imatinib are of significant clinical interest.[1][3] Additive effects with standard-of-care agents like platinum compounds and taxanes also provide a rationale for incorporating this compound into existing chemotherapy regimens.[1][2][3]

Future research should focus on:

-

In vivo studies in animal models to validate these in vitro findings.

-

Identification of biomarkers to predict which patient populations will benefit most from this compound-based combination therapies.

-

Clinical trials to evaluate the safety and efficacy of the most promising combinations in patients with hematologic malignancies and solid tumors.[4]

References

- 1. Mechanism-based drug combinations with the DNA-strand-breaking nucleoside analog, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Mechanism-Based Drug Combinations with the DNA Strand-Breaking Nucleoside Analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sapacitabine, the prodrug of this compound, is a nucleoside analog with a unique action mechanism of inducing DNA strand breaks - PMC [pmc.ncbi.nlm.nih.gov]

Application of Cndac in Acute Myeloid Leukemia (AML) Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cndac (2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosyl-cytosine) is the active metabolite of the orally bioavailable prodrug sapacitabine. It is a novel deoxycytidine analog that has demonstrated significant anti-leukemic activity in preclinical and clinical studies of acute myeloid leukemia (AML).[1][2][3] The unique mechanism of action of this compound, centered on the induction of DNA strand breaks, makes it a compelling agent for investigation, particularly in AML subtypes with specific DNA repair deficiencies.[4][5] These application notes provide a comprehensive overview of this compound's mechanism, protocols for key experimental assays, and a summary of its activity in AML models.

Mechanism of Action

This compound exerts its cytotoxic effects through a multi-step process initiated by its incorporation into DNA during replication.

-

Cellular Uptake and Activation: Following administration of its prodrug sapacitabine, this compound is formed and readily enters cells.[1] Intracellularly, it is phosphorylated by deoxycytidine kinase (DCK) to its active triphosphate form, this compound-TP.[1]

-

DNA Incorporation and Single-Strand Break (SSB) Formation: this compound-TP is incorporated into newly synthesized DNA strands during the S-phase of the cell cycle.[1] The presence of the cyano group at the 2' position leads to a β-elimination reaction, resulting in the formation of a single-strand break (SSB) in the DNA backbone.[2]

-

Conversion to Double-Strand Breaks (DSBs): While some SSBs can be repaired, unrepaired lesions are converted into highly cytotoxic double-strand breaks (DSBs) when the cell enters a subsequent S-phase.[2][4]

-

Induction of Apoptosis: The accumulation of DSBs triggers a DNA damage response (DDR), leading to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis.[1]

A key feature of this compound's mechanism is its reliance on the homologous recombination (HR) pathway for the repair of the DSBs it induces.[2][4][6] This creates a synthetic lethal interaction in cancer cells with pre-existing deficiencies in the HR pathway, making them particularly sensitive to this compound.

Signaling Pathways

The primary signaling pathway activated by this compound is the DNA Damage Response (DDR) pathway. Upon the formation of DSBs, the cell activates a cascade of signaling events to arrest the cell cycle and initiate DNA repair or apoptosis.

Caption: this compound-induced DNA damage response pathway.

Experimental Protocols

Cell Viability Assay (Alamar Blue)

This protocol is used to determine the cytotoxic effects of this compound on AML cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

AML cell lines (e.g., HL-60, THP-1, MV4-11, MOLM-13)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound stock solution (dissolved in DMSO)

-

96-well flat-bottom plates

-

Alamar Blue reagent

-

Plate reader (for measuring fluorescence or absorbance)

Procedure:

-

Cell Seeding: Seed AML cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the this compound dilutions to the respective wells to achieve the desired final concentrations (a typical range is 0.01 to 100 µM). Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Alamar Blue Addition: Add 20 µL of Alamar Blue reagent to each well.

-

Incubation with Alamar Blue: Incubate the plate for an additional 4-8 hours at 37°C, protected from light.

-

Measurement: Measure the fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability data against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.

Western Blotting for DNA Damage Markers

This protocol is used to detect the induction of DNA damage and the activation of the DDR pathway by monitoring the phosphorylation of key proteins.

Materials:

-

AML cells treated with this compound (and untreated controls)

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-γH2AX, anti-p-CHK2, anti-CHK2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples and load equal amounts (20-40 µg) onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended starting dilutions: anti-γH2AX (1:1000), anti-p-CHK2 (1:1000), anti-β-actin (1:5000).

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

-

AML cells treated with this compound (and untreated controls)

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest this compound-treated and control cells by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples on a flow cytometer within 1 hour.

-

Gating Strategy:

-

Gate on the cell population of interest based on forward and side scatter.

-

Create a quadrant plot of Annexin V vs. PI fluorescence.

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Necrotic cells: Annexin V-negative, PI-positive.

-

Data Presentation

In Vitro Cytotoxicity of this compound in AML Cell Lines

| Cell Line | IC50 (µM) | Key Features | Reference |

| HL-60 | 0.1 - 0.5 | Promyelocytic Leukemia | [6] |

| THP-1 | 0.5 - 2.0 | Monocytic Leukemia, Ara-C resistant | [6] |

| MV4-11 | ~0.065 (sensitive clone) | FLT3-ITD positive | [4] |

| MOLM-13 | Not specified | FLT3-ITD positive | [4] |

Factors Influencing this compound Sensitivity

| Factor | Effect on this compound Sensitivity | Mechanism | Reference |

| SAMHD1 Expression | High expression leads to resistance | Hydrolyzes this compound-TP | [4] |

| DCK Expression | Low expression leads to resistance | Reduces phosphorylation of this compound | [4] |

| Homologous Recombination (HR) Deficiency | Increased sensitivity | Inability to repair this compound-induced DSBs | [2][6] |

Resistance Mechanisms

Resistance to this compound in AML can be multifactorial, with two key mechanisms identified:

-

Increased SAMHD1 Expression: SAMHD1 is a deoxynucleoside triphosphate triphosphohydrolase that can hydrolyze the active form of this compound, this compound-TP, thereby reducing its intracellular concentration and limiting its incorporation into DNA.[4]

-

Decreased Deoxycytidine Kinase (DCK) Expression: DCK is the rate-limiting enzyme for the activation of this compound.[4] Reduced expression or mutations in the DCK gene can lead to decreased phosphorylation of this compound and subsequent resistance.

Caption: Key molecular mechanisms of this compound resistance in AML.

Conclusion

This compound is a promising therapeutic agent for AML with a well-defined mechanism of action that creates a therapeutic vulnerability in HR-deficient leukemic cells. The provided protocols and data serve as a valuable resource for researchers investigating the preclinical efficacy and mechanisms of this compound in AML. Further research into predictive biomarkers, such as SAMHD1 and DCK expression, and the status of DNA repair pathways will be crucial for the clinical development and targeted application of sapacitabine in AML patients.

References

- 1. Profile of sapacitabine: potential for the treatment of newly diagnosed acute myeloid leukemia in elderly patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism-based drug combinations with the DNA-strand-breaking nucleoside analog, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is Sapacitabine used for? [synapse.patsnap.com]

- 4. Sapacitabine for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Homologous recombination as a resistance mechanism to replication-induced double-strand breaks caused by the antileukemia agent this compound - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Detecting Cndac Incorporation into DNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cndac (2'-cyano-2'-deoxy-β-D-arabino-cytidine) is a potent nucleoside analog with a unique mechanism of action that involves its incorporation into DNA, leading to single-strand breaks (SSBs) and subsequent double-strand breaks (DSBs) during DNA replication.[1] This activity makes this compound and its prodrug, sapacitabine, promising candidates in cancer therapy, particularly for hematologic malignancies.[2] The effective study and development of this compound-based therapies rely on robust methods to detect and quantify its incorporation into DNA and the resulting cellular consequences.

These application notes provide detailed protocols for various methods to detect this compound incorporation, both directly and indirectly. Direct methods aim to quantify the amount of this compound present in the DNA, while indirect methods measure the downstream effects of its incorporation, such as DNA damage and effects on cell viability.

Direct Detection of this compound Incorporation

Direct detection methods are crucial for pharmacokinetic and pharmacodynamic studies, providing a quantitative measure of drug engagement with its target.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying this compound and its metabolites from DNA hydrolysates. When combined with radiolabeling or mass spectrometry, it offers high sensitivity and specificity.

Quantitative Data Summary: HPLC-Based Methods

| Method | Sample Type | Limit of Detection (LOD) | Throughput | Key Advantages | Key Disadvantages |

| HPLC with Radiolabeling ([³H]this compound) | DNA from cultured cells or tissues | High sensitivity (fmol range) | Low to Medium | Direct quantification of parent drug and metabolites. | Requires handling of radioactive materials. |

| HPLC with Mass Spectrometry (LC-MS/MS) | DNA from cultured cells or tissues | High sensitivity and specificity (fmol to pmol range) | Medium | Provides structural information for metabolite identification. | Requires sophisticated instrumentation. |

Experimental Protocol: HPLC Detection of [³H]this compound in DNA

This protocol is adapted from methodologies used for analyzing nucleoside analogs in DNA.

1. Cell Culture and Treatment: a. Culture cells to the desired density. b. Treat cells with [³H]this compound at the desired concentration and duration. c. Harvest cells by trypsinization or scraping and wash twice with ice-cold PBS.

2. DNA Extraction: a. Extract genomic DNA using a standard DNA extraction kit or protocol (e.g., phenol-chloroform extraction). b. Ensure high purity of the DNA, as RNA and protein contamination can interfere with the analysis. c. Quantify the extracted DNA using a spectrophotometer.

3. DNA Hydrolysis: a. Resuspend the DNA pellet in a sterile microcentrifuge tube. b. Enzymatically hydrolyze the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

4. HPLC Analysis: a. Use a reverse-phase C18 column. b. Employ a gradient elution with a mobile phase consisting of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile). c. Collect fractions at regular intervals and quantify the radioactivity in each fraction using a scintillation counter. d. Identify the peaks corresponding to [³H]this compound and its metabolites by comparing their retention times to known standards.

5. Data Analysis: a. Calculate the amount of [³H]this compound incorporated into the DNA based on the radioactivity of the this compound peak and the specific activity of the radiolabeled compound. b. Normalize the data to the total amount of DNA analyzed.

Indirect Detection of this compound Incorporation

Indirect methods assess the biological consequences of this compound incorporation, providing insights into its mechanism of action and cytotoxic effects.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Following this compound incorporation, the induction of SSBs and DSBs can be visualized and quantified.

Quantitative Data Summary: Comet Assay

| Parameter | Description | Typical Range for this compound-Treated Cells |

| % DNA in Tail | The percentage of total DNA that has migrated from the head to the tail of the comet. | Increases with this compound concentration and treatment duration. |

| Tail Moment | Product of the tail length and the fraction of DNA in the tail. | Increases with this compound concentration and treatment duration. |

| Olive Tail Moment | The product of the distance between the center of mass of the head and the center of mass of the tail, and the percentage of DNA in the tail. | Increases with this compound concentration and treatment duration. |

Experimental Protocol: Alkaline Comet Assay for this compound-Induced DNA Breaks

1. Cell Preparation: a. Treat cells with this compound for the desired time. b. Harvest a single-cell suspension by trypsinization. c. Resuspend cells in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

2. Slide Preparation and Lysis: a. Mix a small volume of the cell suspension with molten low-melting-point agarose. b. Pipette the mixture onto a specially coated microscope slide and allow it to solidify. c. Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

3. Alkaline Unwinding and Electrophoresis: a. Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA. b. Apply an electric field to allow the broken DNA fragments to migrate out of the nucleoid, forming the "comet tail."

4. Neutralization and Staining: a. Neutralize the slides with a Tris buffer. b. Stain the DNA with a fluorescent dye (e.g., SYBR Green).

5. Visualization and Analysis: a. Visualize the comets using a fluorescence microscope. b. Capture images and analyze them using specialized software to quantify the extent of DNA damage.

Caption: Workflow for the Comet Assay.

Flow Cytometry for Cell Cycle Analysis

This compound incorporation and the resulting DNA damage can induce cell cycle arrest. Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle.

Quantitative Data Summary: Cell Cycle Analysis

| Cell Cycle Phase | Expected Change After this compound Treatment |

| G1 Phase | May decrease as cells progress into S phase. |

| S Phase | May show an initial accumulation due to replication stress. |

| G2/M Phase | A significant increase is often observed due to the G2/M checkpoint activation in response to DNA damage.[3] |

| Sub-G1 Population | An increase indicates apoptosis and DNA fragmentation. |

Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis

1. Cell Preparation: a. Treat cells with this compound. b. Harvest cells, including any floating cells from the supernatant. c. Wash cells with PBS.

2. Fixation: a. Resuspend the cell pellet in a small volume of PBS. b. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. c. Incubate at -20°C for at least 2 hours.

3. Staining: a. Centrifuge the fixed cells and wash with PBS to remove the ethanol. b. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. c. Incubate in the dark at room temperature.

4. Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer. b. Use appropriate gating to exclude doublets and debris. c. Generate a histogram of PI fluorescence intensity to visualize the cell cycle distribution.

5. Data Analysis: a. Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases, as well as the sub-G1 population.

Caption: Workflow for Cell Cycle Analysis.

Clonogenic Survival Assay

This assay measures the ability of a single cell to form a colony, providing a functional assessment of cytotoxicity and the long-term effects of this compound incorporation on cell viability.

Quantitative Data Summary: Clonogenic Survival Assay

| Parameter | Description | Interpretation for this compound |

| Plating Efficiency (PE) | The percentage of seeded cells that form colonies in the untreated control group. | A baseline measure of cell viability. |

| Surviving Fraction (SF) | The number of colonies formed after treatment, normalized to the PE. | Decreases with increasing this compound concentration, indicating cytotoxicity. |

Experimental Protocol: Clonogenic Survival Assay

1. Cell Seeding: a. Prepare a single-cell suspension of the cells of interest. b. Seed a known number of cells into multi-well plates. The number of cells will depend on the expected toxicity of the this compound concentration.

2. Treatment: a. Allow the cells to attach overnight. b. Treat the cells with a range of this compound concentrations for a defined period.

3. Colony Formation: a. Remove the drug-containing medium and replace it with fresh medium. b. Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells.

4. Staining and Counting: a. Wash the plates with PBS. b. Fix the colonies with a solution such as methanol:acetic acid. c. Stain the colonies with crystal violet. d. Count the number of colonies (typically defined as containing >50 cells).